
2,2'-Dithiobis(N-(2-aminopentylhydroxy)benzamide))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) is a complex organic compound with the molecular formula C22H30N4O4S2 This compound is characterized by the presence of two benzamide groups connected by a disulfide bond, and it includes an aminopentylhydroxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) typically involves the following steps:
Formation of Benzamide Derivatives: The initial step involves the preparation of benzamide derivatives through the reaction of benzoyl chloride with appropriate amines under basic conditions.
Disulfide Bond Formation: The benzamide derivatives are then subjected to oxidative coupling to form the disulfide bond. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide.
Introduction of Aminopentylhydroxy Side Chain:
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Amines, alcohols.
Major Products Formed
Oxidation Products: Sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted benzamides.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antibacterial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of the aminopentylhydroxy side chain.
2,2’-Dithiobis(N-(2-hydroxypropyl)benzamide): Contains a hydroxypropyl side chain instead of the aminopentylhydroxy side chain.
Uniqueness
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) is unique due to its aminopentylhydroxy side chain, which imparts distinct chemical properties and potential biological activities. This side chain allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
78010-19-2 |
|---|---|
Fórmula molecular |
C22H30N4O4S2 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxyethylamino)ethyl]-2-[[2-[2-(2-hydroxyethylamino)ethylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H30N4O4S2/c27-15-13-23-9-11-25-21(29)17-5-1-3-7-19(17)31-32-20-8-4-2-6-18(20)22(30)26-12-10-24-14-16-28/h1-8,23-24,27-28H,9-16H2,(H,25,29)(H,26,30) |
Clave InChI |
HOVVUGJDQVWCJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCNCCO)SSC2=CC=CC=C2C(=O)NCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



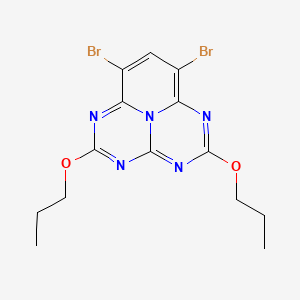
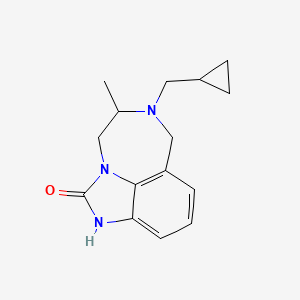
![(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate](/img/structure/B12789289.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol](/img/structure/B12789293.png)
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789295.png)

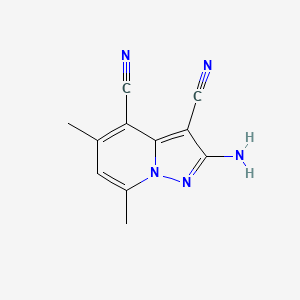
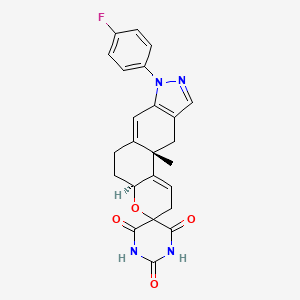
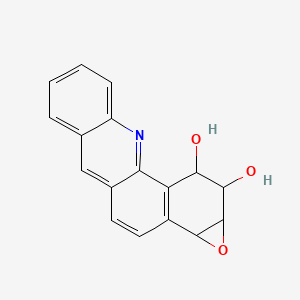
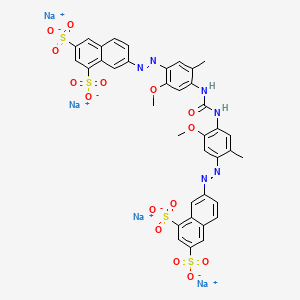


![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
